Haemanthamine vs. Lycorine and Haemanthidine: Differential Cytotoxicity and Selectivity in Colorectal Adenocarcinoma
Haemanthamine demonstrates superior selectivity between cancer and normal intestinal cells compared to haemanthidine in colorectal adenocarcinoma models. Against p53-mutated Caco-2 cells, haemanthamine exhibits IC₅₀ of 0.99 ± 0.14 µM, compared to haemanthidine IC₅₀ of 3.29 ± 0.91 µM—representing a 3.3-fold higher potency for haemanthamine. Critically, haemanthamine achieves approximately 20-fold higher IC₅₀ values against normal intestinal epithelial cells (FHs-74 Int: 19.47 ± 8.86 µM) compared to Caco-2 and HT-29 cancer cells [1][2].
| Evidence Dimension | Cytotoxicity (IC₅₀) and selectivity (cancer vs. normal cells) |
|---|---|
| Target Compound Data | Caco-2: 0.99 ± 0.14 µM; HT-29: 0.59 ± 0.01 µM; FHs-74 Int (normal): 19.47 ± 8.86 µM |
| Comparator Or Baseline | Haemanthidine — Caco-2: 3.29 ± 0.91 µM; HT-29: 1.72 ± 0.11 µM; FHs-74 Int: 11.63 ± 0.86 µM. Lycorine — Caco-2: 0.99 ± 0.08 µM; HT-29: 1.2 ± 0.01 µM; FHs-74 Int: 22.68 ± 0.09 µM |
| Quantified Difference | Haemanthamine is 3.3-fold more potent than haemanthidine in Caco-2 cells; normal/cancer IC₅₀ ratio: haemanthamine 19.7-fold (Caco-2) vs. haemanthidine 3.5-fold (Caco-2) |
| Conditions | WST-1 assay; p53-mutated colorectal adenocarcinoma cell lines Caco-2 and HT-29; normal human intestinal epithelial FHs-74 Int cells |
Why This Matters
The 19.7-fold selectivity window (normal/cancer IC₅₀ ratio) for haemanthamine versus only 3.5-fold for haemanthidine directly informs compound selection for studies requiring a favorable therapeutic index.
- [1] Panenková K. In vitro anti-proliferation activity of Amaryllidaceae alkaloids. Diploma Thesis. Charles University, Faculty of Pharmacy. 2016. Available from: https://theses.cz/id/jvr659/ View Source
- [2] Doskočil I, Hošťálková A, Šafratová M, et al. Cytotoxic activities of Amaryllidaceae alkaloids against gastrointestinal cancer cells. Phytochemistry Letters. 2015;13:394-398. doi:10.1016/j.phytol.2015.07.011 View Source
